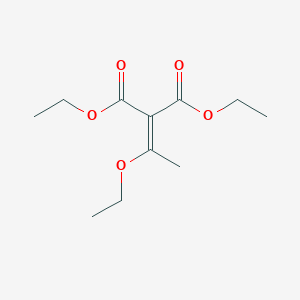

Diethyl 2-(1-ethoxyethylidene)malonate

Description

Diethyl malonate is a natural product found in Panax ginseng and Mimusops elengi with data available.

Diethyl malonate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Properties

IUPAC Name |

diethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | diethyl malonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Diethyl_malonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021863 | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

200 °F (93 °C) (open cup), 85 °C c.c. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol) | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diethyl malonate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1113/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

5.52 (Air = 1), Relative vapor density (air = 1): 5.52 | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36 | |

| Record name | Ethyl malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8344 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear, colorless liquid | |

CAS No. |

105-53-3 | |

| Record name | Diethyl malonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIETHYL MALONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53A58PA183 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | Diethyl malonate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8438 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diethyl malonate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029573 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIETHYLMALONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1739 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Diethyl 2-(1-ethoxyethylidene)malonate structural formula and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-ethoxyethylidene)malonate is a specialized organic compound with significant potential in synthetic chemistry, particularly as a versatile building block in the synthesis of more complex molecules. Its unique structural features, including the presence of multiple reactive sites, make it a valuable precursor for the creation of novel heterocyclic compounds and other pharmacologically relevant scaffolds. This technical guide provides a comprehensive overview of its structural formula, physicochemical properties, and key reactive characteristics, tailored for professionals in research and drug development.

Structural Formula and Chemical Identity

The definitive structural identity of this compound is established by its CAS number, molecular formula, and IUPAC name.

-

IUPAC Name: this compound[2]

-

InChI Key: TWYCKMOLLPVQMA-UHFFFAOYSA-N[2]

-

Canonical SMILES: CCOC(=C(C(=O)OCC)C(=O)OCC)C

The structural formula is characterized by a central malonate core, substituted with an ethoxyethylidene group. This arrangement provides a unique combination of an enol ether and two ester functionalities, which dictates its reactivity.

Diagram of the logical relationship for the synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 230.26 g/mol | [1][3] |

| Appearance | Solid below 25°C, Liquid above 27°C | [2] |

| Melting Point | 25-27 °C | [2] |

| Boiling Point | 123-128 °C at 3 Torr | [1] |

| Density | 1.062 g/cm³ | [3] |

| Flash Point | 117.3 °C | [2] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis and Reactivity

The reactivity of this compound is governed by its functional groups:

-

Enol Ether: The carbon-carbon double bond is electron-rich and susceptible to electrophilic attack. It can also participate in cycloaddition reactions.

-

Ester Groups: The two diethyl ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also be targeted in transesterification reactions or act as nucleophilic acceptors.

-

Active Methylene Group (in derivatives): While the central carbon is tetrasubstituted in the parent molecule, reactions that remove the ethoxyethylidene group can generate a reactive methylene site for subsequent alkylation or condensation reactions.

Due to its array of functional groups, this compound is a valuable intermediate for the synthesis of a variety of heterocyclic systems, such as pyrimidines, pyridines, and other scaffolds of medicinal interest.

Experimental Protocols: General Analytical Techniques

Detailed experimental protocols for this specific molecule are not widely published. However, standard analytical techniques would be employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show characteristic signals for the two ethyl ester groups (triplets and quartets), the ethyl group of the ethoxy moiety (a triplet and a quartet), and a singlet for the methyl group of the ethylidene fragment.

-

¹³C NMR would provide signals for the carbonyl carbons of the ester groups, the carbons of the double bond, and the various aliphatic carbons.

Infrared (IR) Spectroscopy:

-

A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the C=O stretching of the ester groups.

-

A peak in the region of 1600-1650 cm⁻¹ would correspond to the C=C stretching of the enol ether.

-

C-O stretching bands would also be prominent in the fingerprint region.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) would be observed, confirming the molecular weight.

-

Fragmentation patterns would likely involve the loss of ethoxy groups, ethyl groups, and potentially cleavage of the malonate core.

Safety Information

Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[2]

Conclusion

This compound is a promising reagent for organic synthesis, offering multiple avenues for the construction of complex molecular architectures. Its distinct combination of functional groups provides a rich chemistry that can be exploited in the development of novel pharmaceuticals and other high-value chemical entities. Further research into its specific reaction pathways and applications is warranted to fully unlock its synthetic potential.

References

An In-depth Technical Guide to Diethyl 2-(1-ethoxyethylidene)malonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(1-ethoxyethylidene)malonate, a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds with potential therapeutic applications. This document details its chemical identity, physical and chemical properties, a robust synthesis protocol, and its significant role as a precursor in the development of novel antimicrobial and antitumor agents. The guide is intended to serve as a critical resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed experimental procedures and insights into its application in the synthesis of bioactive molecules.

Chemical Identity and Properties

This compound is a versatile intermediate in organic synthesis. Its unique structure, featuring a reactive α,β-unsaturated system and two ester functionalities, makes it a valuable precursor for a variety of chemical transformations.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 3044-06-2 | [1] |

| IUPAC Name | Diethyl 2-(1-ethoxyethylidene)propanedioate | |

| Synonyms | This compound, (1-Ethoxyethylidene)propanedioic acid diethyl ester | [1] |

| Molecular Formula | C₁₁H₁₈O₅ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | |

| Melting Point | 26-27 °C | [1] |

| Boiling Point | 123-128 °C at 3 Torr | [1] |

| Density | 1.062 g/cm³ |

Table 2: Spectroscopic Data

| Spectrum Type | Key Data Points |

| ¹H NMR (CDCl₃) | δ (ppm): 1.25 (t, 3H, J=7.1 Hz, -OCH₂CH₃), 1.32 (t, 6H, J=7.1 Hz, 2 x -COOCH₂CH₃), 2.35 (s, 3H, =C(OEt)CH₃), 3.98 (q, 2H, J=7.1 Hz, -OCH₂CH₃), 4.18 (q, 4H, J=7.1 Hz, 2 x -COOCH₂CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 14.1, 14.3, 16.5, 60.1, 61.2, 95.8, 163.7, 166.9, 168.1 |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of triethyl orthoacetate with diethyl malonate. This reaction is typically catalyzed by a Lewis acid, such as zinc chloride, and driven by the removal of ethanol.

Experimental Protocol: Synthesis from Triethyl Orthoacetate and Diethyl Malonate

Materials:

-

Diethyl malonate

-

Triethyl orthoacetate

-

Acetic anhydride (optional, as solvent and dehydrating agent)

-

Anhydrous zinc chloride (catalyst)

-

Anhydrous ethanol (for workup)

-

Diethyl ether (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine diethyl malonate (1.0 equivalent), triethyl orthoacetate (1.1 equivalents), and a catalytic amount of anhydrous zinc chloride. Acetic anhydride can be used as a solvent and to react with the ethanol produced.

-

Heat the reaction mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

If acetic anhydride was used, carefully quench the excess with slow addition to an ice-cold saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound as a colorless to light yellow liquid or solid.

Applications in Drug Development and Organic Synthesis

This compound is a key building block for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activities. Its ability to react with binucleophilic reagents makes it particularly useful for constructing five- and six-membered rings that are common scaffolds in pharmaceuticals.

Synthesis of Bioactive Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds known for their wide range of pharmacological properties, including antimicrobial and anticancer activities. This compound serves as a versatile precursor for the synthesis of substituted pyrazoles.

Caption: Synthesis of Pyrazole Derivatives.

Synthesis of Bioactive Pyrimidine Derivatives

Pyrimidines are another important class of nitrogen-containing heterocycles that form the core structure of many biologically active compounds, including several anticancer drugs. This compound can be utilized in the synthesis of functionalized pyrimidine rings. The reaction with amidines or ureas provides a straightforward route to these valuable scaffolds.

Materials:

-

This compound

-

Guanidine hydrochloride or other amidine salt

-

Sodium ethoxide or another suitable base

-

Anhydrous ethanol

Procedure:

-

Prepare a solution of sodium ethoxide in anhydrous ethanol.

-

Add the amidine salt (e.g., guanidine hydrochloride) to the sodium ethoxide solution and stir.

-

To this mixture, add this compound dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid or dilute HCl).

-

The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization.

The resulting pyrimidine derivatives can be further functionalized to generate a library of compounds for screening for potential antitumor activity.[2][3][4]

Many pyrimidine-based drugs exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. For instance, some pyrimidine derivatives function as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.

References

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Synthesis and antitumor activities of pyrimidines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a pyrimidine compound endowed with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

A Technical Guide to the Spectroscopic Data of Diethyl 2-(1-ethoxyethylidene)malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-ethoxyethylidene)malonate is a derivative of diethyl malonate with significant potential in organic synthesis, serving as a versatile building block for the creation of more complex molecules. A thorough understanding of its structural and spectroscopic properties is paramount for its effective utilization in research and development. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of public experimental spectra for this specific compound, this guide offers predicted data based on established spectroscopic principles and data from analogous structures. Additionally, detailed experimental protocols for acquiring such spectra are provided to aid researchers in their practical applications.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | Quartet | 4H | -O-CH₂ -CH₃ (Ester) |

| ~3.90 | Quartet | 2H | -O-CH₂ -CH₃ (Enol ether) |

| ~2.20 | Singlet | 3H | =C-CH₃ |

| ~1.30 | Triplet | 6H | -O-CH₂-CH₃ (Ester) |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ (Enol ether) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C =O (Ester) |

| ~165 | C =O (Ester) |

| ~160 | =C -O (Enol ether) |

| ~100 | =C (COOEt)₂ |

| ~65 | -O-CH₂ -CH₃ (Enol ether) |

| ~60 | -O-CH₂ -CH₃ (Ester) |

| ~15 | =C-CH₃ |

| ~14 | -O-CH₂-CH₃ (Ester & Enol ether) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~2980-2850 | C-H (sp³) | Stretching |

| ~1735-1720 | C=O (Ester) | Stretching |

| ~1640 | C=C (Enol ether) | Stretching |

| ~1250-1000 | C-O (Ester & Enol ether) | Stretching |

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Proposed Fragment Ion |

| 230 | [M]⁺ (Molecular Ion) |

| 185 | [M - OCH₂CH₃]⁺ |

| 157 | [M - COOEt]⁺ |

| 115 | [M - COOEt - CH₂CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy of a Liquid Sample

-

Sample Preparation :

-

Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup :

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition :

-

For ¹H NMR :

-

Tune and match the probe for the proton frequency.

-

Acquire a standard single-pulse experiment. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-2 seconds between scans.

-

-

For ¹³C NMR :

-

Tune and match the probe for the carbon frequency.

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei.

-

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Instrument Setup :

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free tissue.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application :

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower the anvil to ensure good contact between the sample and the crystal. Apply consistent pressure.

-

-

Data Acquisition :

-

Collect the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing :

-

The software will automatically perform the background subtraction.

-

If necessary, perform a baseline correction.

-

Label the significant peaks in the spectrum.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction :

-

Introduce a small amount of the liquid sample into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for volatile compounds.

-

For direct insertion, a small amount of the sample is placed in a capillary tube which is then inserted into the ion source.

-

-

Ionization :

-

The sample is vaporized in the high vacuum of the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).

-

-

Mass Analysis :

-

The molecular ion and any fragment ions formed are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Processing :

-

The separated ions are detected, and their abundance is recorded.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

Diagram 1: General Workflow of Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis of a chemical compound.

Diagram 2: Structural Elucidation of this compound

Caption: Logical relationship of spectroscopic data for structural elucidation.

An In-depth Technical Guide to the Physical Properties of Diethyl 2-(1-ethoxyethylidene)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of Diethyl 2-(1-ethoxyethylidene)malonate, specifically its boiling point and density. This document is intended to be a resource for professionals in research and development who may be working with this compound.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 3044-06-2

-

Molecular Formula: C₁₁H₁₈O₅

-

Molecular Weight: 230.26 g/mol

-

Structure:

Physical Properties

The physical properties of a compound are crucial for its handling, purification, and use in synthetic procedures. The boiling point is a key indicator of volatility, while density is important for mass-to-volume conversions and reaction setup.

Table 1: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 280.9 °C | at 760 mmHg[1] |

| 123-128 °C | at 3 Torr[2] | |

| Density | 1.062 g/cm³ | Not Specified[1] |

Experimental Protocols for Physical Property Determination

3.1. Boiling Point Determination (Thiele Tube Method)

This method is a common and efficient way to determine the boiling point of a small sample of a liquid.

Apparatus and Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., 75 x 12 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Sample of this compound

Procedure:

-

Sample Preparation: Add 0.5-1 mL of this compound to the small test tube.

-

Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Heating: Clamp the Thiele tube and insert the thermometer assembly, ensuring the sample is below the side arm of the Thiele tube. The mineral oil should cover the sample but not enter the test tube.

-

Observation: Gently heat the side arm of the Thiele tube. As the temperature rises, a slow stream of bubbles will emerge from the capillary tube.

-

Equilibrium: Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

Recording: Record the temperature. For high accuracy, the determination can be repeated with a fresh sample.

3.2. Density Determination (Pycnometer Method)

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary fine bore through it, which allows a precise volume of liquid to be measured.

Apparatus and Materials:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature bath

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Drying: Thoroughly clean the pycnometer with distilled water and then acetone. Dry it completely.

-

Mass of Empty Pycnometer: Accurately weigh the clean, dry, and empty pycnometer (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., at 20°C or 25°C) until it reaches thermal equilibrium. The water level should be adjusted to the mark on the pycnometer. Dry the outside of the pycnometer and weigh it (m₂).

-

Mass of Pycnometer with Sample: Empty and dry the pycnometer. Fill it with this compound, bring it to the same constant temperature, adjust the volume, dry the exterior, and weigh it (m₃).

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of sample = m₃ - m₁

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the experimental determination of the boiling point and density of a liquid organic compound.

Caption: General workflow for determining boiling point and density.

References

Synthesis of Diethyl 2-(1-ethoxyethylidene)malonate from diethyl malonate

An In-depth Examination of the Condensation Reaction of Diethyl Malonate with Orthoesters

This technical guide provides a comprehensive overview of the synthesis of diethyl 2-(1-ethoxyethylidene)malonate, a valuable intermediate in organic synthesis. The primary focus of this document is the reaction of diethyl malonate with triethyl orthoacetate. While direct, detailed experimental protocols for this specific transformation are not extensively reported in peer-reviewed literature, this guide will also cover the closely related and well-documented synthesis of diethyl ethoxymethylenemalonate from diethyl malonate and triethyl orthoformate. This analogous reaction provides a robust framework for understanding the synthesis of the target compound.

This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Reaction Overview and Mechanism

The synthesis of this compound involves the condensation of diethyl malonate with triethyl orthoacetate. The reaction proceeds via the formation of a reactive intermediate through the acid-catalyzed elimination of ethanol from the orthoester. This intermediate is then attacked by the enol form of diethyl malonate, followed by subsequent elimination of another molecule of ethanol to yield the final product. The overall transformation is a Knoevenagel-type condensation.

A similar and extensively documented reaction is the synthesis of diethyl ethoxymethylenemalonate using triethyl orthoformate in the presence of a catalyst such as zinc chloride and acetic anhydride. This reaction serves as an excellent model for the synthesis of the title compound.

Experimental Protocols

Below is a detailed experimental protocol for the synthesis of the analogous and well-documented diethyl ethoxymethylenemalonate, which can serve as a starting point for the synthesis of this compound.

Synthesis of Diethyl Ethoxymethylenemalonate

This procedure is adapted from a well-established method.

Materials:

-

Diethyl malonate

-

Triethyl orthoformate

-

Acetic anhydride

-

Anhydrous zinc chloride

-

Diethyl ether

-

Magnesium sulfate

Procedure:

A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), and acetic anhydride (2.0 moles) is prepared in a suitable reaction vessel. A catalytic amount of anhydrous zinc chloride (e.g., 0.5 g) is added to the mixture. The reaction mixture is then heated in an oil bath, maintaining a temperature between 104-113°C for approximately 6.5 hours.[1]

Following the heating period, the mixture is distilled through a short column. The pot temperature is gradually raised to 124°C, and the distillate is collected. The residue is then treated with an additional portion of triethyl orthoformate (1.0 mole) and acetic anhydride (2.0 moles) and the distillation is continued for another 3 hours, with the pot temperature ranging from 120-130°C.[1]

After allowing the residue to stand at room temperature for about 18 hours, it is diluted with diethyl ether and washed thoroughly with water. The combined organic extracts are dried over anhydrous magnesium sulfate. The solvent is then removed by distillation to yield a forerun containing mainly unreacted diethyl malonate, followed by the desired product, diethyl ethoxymethylenemalonate. The product is then purified by vacuum distillation.[1]

Quantitative Data

The following table summarizes the quantitative data for the synthesis of diethyl ethoxymethylenemalonate, which can be used as a reference for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl malonate | 1.0 mole (160 g) | [1] |

| Triethyl orthoformate | 1.0 mole (148 g) - initial | [1] |

| 1.0 mole (148 g) - additional | [1] | |

| Acetic anhydride | 2.0 moles (204 g) - initial | [1] |

| 2.0 moles (204 g) - additional | [1] | |

| Anhydrous zinc chloride | 0.5 g | [1] |

| Reaction Conditions | ||

| Initial Heating Temperature | 104-113°C | [1] |

| Initial Heating Time | 6.5 hours | [1] |

| Second Heating Temperature | 120-130°C | [1] |

| Second Heating Time | 3 hours | [1] |

| Product Information | ||

| Product Name | Diethyl ethoxymethylenemalonate | [1] |

| Yield | 72% (156 g) | [1] |

| Yield (based on unrecovered diethyl malonate) | 85% | [1] |

| Boiling Point | 109-111°C at 0.9 mmHg | [1] |

Visualizations

Reaction Pathway for the Synthesis of this compound

The following diagram illustrates the proposed reaction pathway for the synthesis of this compound from diethyl malonate and triethyl orthoacetate.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis, workup, and purification of the product.

Caption: General experimental workflow for the synthesis and purification.

References

The Nucleophilic Reactivity of Diethyl 2-(1-ethoxyethylidene)malonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-ethoxyethylidene)malonate (DEEM) is a versatile and highly reactive building block in organic synthesis, prized for its dual functionality. The presence of two electron-withdrawing ester groups renders the vinylic β-carbon highly electrophilic and susceptible to nucleophilic attack, while the ethoxy group serves as an excellent leaving group. This unique electronic arrangement makes DEEM a valuable precursor for the synthesis of a wide array of carbocyclic and heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the reactivity of this compound with a range of nucleophiles, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in leveraging the full synthetic potential of this reagent.

Core Reactivity Principles

The primary mode of reactivity for this compound with nucleophiles is a vinylogous nucleophilic substitution, often referred to as an addition-elimination reaction. The electron-poor nature of the double bond facilitates the initial attack of a nucleophile at the β-position, forming a transient enolate intermediate. Subsequent elimination of the ethoxy group re-establishes the carbon-carbon double bond, resulting in a substituted methylenemalonate derivative. This reactivity pattern is central to the synthetic utility of DEEM.

Reaction with Nitrogen Nucleophiles

Nitrogen-based nucleophiles, particularly hydrazines and amines, are common reaction partners for this compound, leading to the formation of important heterocyclic scaffolds.

Reaction with Hydrazines: Synthesis of Pyrazoles

The reaction of DEEM with hydrazine and its derivatives is a cornerstone of pyrazole synthesis, a class of compounds with diverse pharmacological activities. The reaction proceeds via an initial nucleophilic attack of the hydrazine at the β-carbon, followed by an intramolecular cyclization and elimination of ethanol to afford the pyrazole ring system.

| Nucleophile | Product | Solvent | Catalyst | Conditions | Yield (%) | Reference |

| Hydrazine Hydrate | Ethyl 3-hydroxy-1H-pyrazole-4-carboxylate | - | - | rt, 10 min | - | [1] |

| Phenylhydrazine | 1,5-dimethyl-2-phenylpyrazol-3-one | - | - | Reflux, 1 hr | - | [2] |

| Arylhydrazine | Quinolin-2(1H)-one-based pyrazole | Acetic Acid | - | Microwave, 120°C, 7-10 min | - | [3] |

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol (for recrystallization, if necessary)

Procedure:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 10 minutes.

-

The product, ethyl 3-hydroxy-1H-pyrazole-4-carboxylate, will precipitate out of the solution.

-

Collect the solid by vacuum filtration and wash with cold ethanol.

-

If necessary, the product can be further purified by recrystallization from ethanol.

Caption: Reaction of DEEM with hydrazine to form a pyrazole.

Reaction with Amines

Primary and secondary amines react with this compound to yield enamine products. This reaction is a facile method for the introduction of a functionalized side chain onto an amine.

| Amine | Product | Solvent | Conditions | Yield (%) | Reference |

| Methylamine (in the presence of formaldehyde) | Diethyl 2,2-di(N-methylaminomethyl)malonate | Aqueous | rt | 20 | [4] |

Note: The reaction with methylamine in the presence of formaldehyde proceeds via a Mannich-type reaction with diethyl malonate, which is conceptually related to the reactivity of the enolate formed from DEEM.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Ethanol

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add the primary amine (1.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Remove the solvent under reduced pressure.

-

The resulting enamine product can be purified by column chromatography or recrystallization.

Caption: Formation of an enamine from DEEM and a primary amine.

Reaction with Carbon Nucleophiles

The electrophilic nature of the β-carbon in this compound makes it an excellent acceptor for carbon-based nucleophiles, most notably in Michael addition reactions.

Michael Addition Reactions

Stabilized carbanions, such as those derived from malonic esters, β-keto esters, and nitroalkanes, readily add to DEEM in a conjugate fashion. These reactions are powerful tools for carbon-carbon bond formation.

| Nucleophile (Michael Donor) | Michael Acceptor | Catalyst | Solvent | Conditions | Yield (%) | Reference |

| Diethyl malonate | Chalcone | Sparteine:NiCl2 (10 mol%) | Toluene | 25°C, 5 h | 90 | [5] |

| Diethyl malonate | trans-β-nitrostyrene | 2-aminoDMAP/urea (5 mol%) | Toluene | rt, 4 h | 95 | [6] |

| Diethyl malonate | Chalcone analogs | KOt-Bu | CH2Cl2 | rt, 3-4 h | 72-94 | [7] |

Materials:

-

Chalcone (1.0 eq)

-

Diethyl malonate (1.2 eq)

-

Sparteine:NiCl2 complex (10 mol%)

-

Toluene (dry)

Procedure:

-

To a solution of the chalcone in dry toluene, add diethyl malonate.

-

Add the Sparteine:NiCl2 catalyst to the reaction mixture.

-

Stir the reaction at 25°C for 5 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Michael addition of a malonate enolate to DEEM.

Reaction with Other Nucleophiles

The reactivity of this compound extends to other classes of nucleophiles, although these reactions are less commonly reported.

Reaction with Thiols

Thiols are expected to react with DEEM in a similar fashion to amines, undergoing a conjugate addition followed by elimination of ethanol to yield a ketene S,O-acetal.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of diethyl malonate with triethyl orthoformate in the presence of acetic anhydride and a catalytic amount of zinc chloride.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

Diethyl malonate (1.0 mole)

-

Triethyl orthoformate (1.0 mole)

-

Acetic anhydride (2.0 moles)

-

Anhydrous zinc chloride (catalytic amount)

-

Ether

-

Magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine diethyl malonate, triethyl orthoformate, acetic anhydride, and anhydrous zinc chloride.

-

Heat the mixture in an oil bath at 104-113°C for 6.5 hours.

-

Distill the mixture through a short column, collecting the distillate.

-

To the residue, add additional triethyl orthoformate and acetic anhydride and continue the distillation.

-

After cooling, dilute the residue with ether and wash thoroughly with water.

-

Dry the combined organic extracts over magnesium sulfate.

-

Distill the product under reduced pressure to yield this compound.[2]

Conclusion

This compound is a highly valuable and reactive C3 synthon. Its predictable reactivity with a variety of nucleophiles, particularly nitrogen and carbon-based nucleophiles, provides efficient routes to a diverse range of heterocyclic and carbocyclic structures. The addition-elimination mechanism that governs its reactions allows for the facile introduction of a functionalized malonate moiety. This technical guide has provided a comprehensive overview of the key reactions of DEEM, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. It is anticipated that this information will serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, enabling the continued exploration and application of this versatile reagent in the creation of novel and complex molecules.

References

A Technical Guide to Diethyl 2-(1-ethoxyethylidene)malonate: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl 2-(1-ethoxyethylidene)malonate, a valuable reagent in organic synthesis, particularly for the preparation of heterocyclic compounds. This document details its commercial availability from various suppliers, summarizes its key physicochemical properties, and presents detailed experimental protocols for its synthesis and its application in the construction of important chemical scaffolds. The guide is intended to be a practical resource for researchers, chemists, and professionals involved in drug discovery and development, offering actionable data and methodologies to facilitate its use in the laboratory.

Introduction

This compound (CAS No. 3044-06-2) is a multifunctional organic compound that serves as a versatile building block in synthetic chemistry. Its structure, featuring a reactive enol ether and two ester functionalities, makes it a valuable precursor for a variety of chemical transformations. This guide will focus on its commercial sourcing, key technical data, and its synthetic utility, with a particular emphasis on the synthesis of quinoline and pyrazole derivatives, which are prevalent motifs in many biologically active molecules.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. The typical purity offered is ≥95%. It is important for researchers to consult the specific product documentation from their chosen supplier for detailed specifications, including impurity profiles and handling instructions.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number(s) | Purity | Available Quantities |

| Sigma-Aldrich (MilliporeSigma) | Varies by brand (e.g., AstaTech, Inc., ChemScene LLC) | Typically ≥95% | Gram to multi-gram scale |

| TCI (Tokyo Chemical Industry) | E0255 (for the isomer) | >97.0% (GC) | 25mL, 500mL |

| BLD Pharm | BD244336 | Inquire | Gram to kilogram scale |

| ChemScene | CS-0088676 | ≥98% | 50mg, 100mg, 250mg, 500mg, 1g |

| AstaTech, Inc. | 51432 | Inquire | Gram to kilogram scale |

Note: The availability and product specifications are subject to change. It is recommended to verify the information directly with the suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its proper handling, storage, and use in chemical reactions.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 3044-06-2 | [1] |

| Molecular Formula | C₁₁H₁₈O₅ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | 25-27 °C | [1][2] |

| Boiling Point | 123-128 °C at 3 Torr | [1] |

| Purity | ≥95% (typical) | [2] |

Synthesis of this compound and Related Compounds

Experimental Protocol: Synthesis of Diethyl 2-(ethoxymethylene)malonate

This procedure is adapted from established methods for the synthesis of the closely related and often co-utilized Diethyl 2-(ethoxymethylene)malonate.[3][4]

Reaction:

Caption: Synthesis of Diethyl 2-(ethoxymethylene)malonate.

Materials:

-

Diethyl malonate

-

Triethyl orthoformate

-

Acetic anhydride

-

Anhydrous zinc chloride (catalyst)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

A mixture of diethyl malonate (1.0 mole), triethyl orthoformate (1.0 mole), and acetic anhydride (2.0 moles) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of anhydrous zinc chloride (e.g., 0.5 g) is added to the mixture.

-

The reaction mixture is heated in an oil bath at a temperature of 100-120 °C for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with diethyl ether and washed sequentially with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield Diethyl 2-(ethoxymethylene)malonate as a colorless to light yellow liquid.

Applications in Heterocyclic Synthesis

This compound and its isomer are powerful reagents for the synthesis of a wide array of heterocyclic compounds. Two prominent examples are the Gould-Jacobs reaction for quinoline synthesis and the Knorr pyrazole synthesis.

Gould-Jacobs Reaction for Quinolone Synthesis

The Gould-Jacobs reaction is a classic method for the synthesis of 4-hydroxyquinolines, which are important precursors to a variety of pharmaceuticals. The reaction involves the condensation of an aniline with Diethyl 2-(ethoxymethylene)malonate (or a similar β-keto ester), followed by a thermal cyclization.

Caption: The Gould-Jacobs reaction pathway.

Experimental Protocol: Synthesis of 4-Hydroxyquinoline

-

Condensation: Aniline (1.0 equivalent) and Diethyl 2-(ethoxymethylene)malonate (1.1 equivalents) are mixed and heated, typically at 100-140 °C, for 1-2 hours. The reaction can be monitored by the evolution of ethanol.

-

Cyclization: The resulting intermediate, diethyl anilinomethylenemalonate, is added to a high-boiling solvent such as diphenyl ether and heated to approximately 250 °C. This induces an intramolecular cyclization to form the corresponding 4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis and Decarboxylation: The cyclized product is then hydrolyzed with an aqueous base (e.g., sodium hydroxide) to the corresponding carboxylic acid, followed by acidification and heating to induce decarboxylation, yielding the final 4-hydroxyquinoline product.

Synthesis of Pyrazole Derivatives

This compound is a key precursor for the synthesis of 3-substituted-4-carbethoxypyrazol-5-ones through its reaction with hydrazines. This reaction provides a straightforward route to a variety of pyrazole derivatives, which are of significant interest in medicinal chemistry.

Caption: Synthesis of pyrazoles from this compound.

Experimental Protocol: General Procedure for Pyrazole Synthesis

-

This compound (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol.

-

The hydrazine derivative (1.0 equivalent) is added to the solution.

-

The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the hydrazine.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.

-

If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Conclusion

This compound is a readily available and highly versatile reagent for organic synthesis. Its utility in the construction of key heterocyclic scaffolds such as quinolines and pyrazoles makes it an indispensable tool for medicinal chemists and researchers in drug discovery. This technical guide provides a foundational understanding of its properties, commercial sources, and key applications, complete with actionable experimental protocols to facilitate its use in the laboratory. It is anticipated that the continued exploration of the reactivity of this compound will lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

Introduction to the Gould-Jacobs reaction using Diethyl 2-(1-ethoxyethylidene)malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Gould-Jacobs reaction, a cornerstone of heterocyclic chemistry for the synthesis of 4-hydroxyquinoline derivatives. The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial, antimalarial, and anticancer agents.[1] This document details the reaction mechanism, scope, experimental protocols using Diethyl 2-(1-ethoxyethylidene)malonate, and applications in drug development.

Reaction Mechanism and Scope

First reported in 1939, the Gould-Jacobs reaction is a robust method for constructing the quinoline ring system.[1][2] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonate ester, such as this compound's common precursor, diethyl ethoxymethylenemalonate (DEEM).[1][3] This initial step involves a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of the malonate derivative, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1][3][4]

The critical step is a high-temperature intramolecular cyclization of this intermediate.[1] This thermal 6-electron electrocyclization typically requires temperatures exceeding 250°C to form the fused heterocyclic ring.[1] The resulting product, a 4-hydroxy-3-carboalkoxyquinoline, exists predominantly in its 4-oxo tautomeric form.[3] Subsequent steps, if desired, can include saponification of the ester to a carboxylic acid, followed by decarboxylation to yield the 4-hydroxyquinoline core.[3] The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[1]

Quantitative Data Summary

The efficiency of the Gould-Jacobs reaction is highly dependent on reaction conditions, particularly temperature and time. Modern techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods.[1][5]

Below is a summary of results from a study comparing microwave conditions for the reaction between aniline and diethyl ethoxymethylenemalonate (DEEM), where excess DEEM served as both reagent and solvent.[1][5]

| Entry | Method | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | Microwave | 250 | 10 | 1 |

| 2 | Microwave | 300 | 1 | 37 |

| 3 | Microwave | 250 | 20 | 1 |

| 4 | Microwave | 300 | 10 | 28 |

| 5 | Microwave | 300 | 5 (optimized) | 47 |

Analysis: The data clearly indicate that high temperatures are essential for the intramolecular cyclization step.[1][5] At 250°C, the yield of the quinoline product is negligible even after 20 minutes, with the reaction stalling at the intermediate stage.[5] Increasing the temperature to 300°C dramatically boosts the yield. However, prolonged heating at this temperature leads to product degradation and the formation of byproducts, possibly through decarboxylation.[1][5] An optimized condition of 300°C for 5 minutes provided the highest isolated yield of 47%.[1][5]

Detailed Experimental Protocols

Two primary methodologies are presented: a conventional high-temperature approach and a modern microwave-assisted protocol.

Protocol 1: Conventional High-Temperature Synthesis[6][7]

This method uses a high-boiling point, inert solvent to achieve the necessary temperature for cyclization.

-

Materials:

-

Substituted Aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.0-1.2 eq)

-

High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Non-polar solvent for precipitation (e.g., Hexane, Cyclohexane)